molecular formula C19H13ClN2O3 B238460 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B238460
M. Wt: 352.8 g/mol
InChI Key: PYWPKWNSVMHLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound is commonly referred to as "CMF-019" and has been studied for its potential applications in the fields of medicine and biochemistry. In

Mechanism Of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, CMF-019 reduces the production of these inflammatory mediators, resulting in a reduction in pain and inflammation.

Biochemical And Physiological Effects

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, CMF-019 has been shown to have antioxidant and neuroprotective effects. These effects could have implications for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments is its specificity for COX-2 and LOX enzymes. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways in the body. However, one limitation of using CMF-019 in lab experiments is its relatively low potency compared to other COX-2 inhibitors. This can make it more difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide. One area of interest is the development of more potent analogs of CMF-019 that could be used in the treatment of pain and inflammation-related disorders. Another area of interest is the exploration of the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMF-019 and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the reaction between 3-chloro-4-methylphenylamine and 2-furancarboxylic acid. The resulting product is then treated with thionyl chloride and potassium hydroxide to form the desired compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been studied for its potential applications in various fields of science. In the medical field, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. In the field of biochemistry, CMF-019 has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the development of new drugs.

properties

Product Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C19H13ClN2O3/c1-11-4-5-12(9-14(11)20)19-22-15-10-13(6-7-16(15)25-19)21-18(23)17-3-2-8-24-17/h2-10H,1H3,(H,21,23)

InChI Key

PYWPKWNSVMHLBD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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